Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate
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Overview
Description
Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate is a chemical compound that belongs to the class of beta-carboline alkaloids. These alkaloids are known for their diverse biological activities and are widely distributed in nature, including various plants, foodstuffs, marine creatures, insects, mammals, and human tissues . The compound has a molecular formula of C18H16N2O2 and is characterized by its tricyclic, pyridine-fused indole framework .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate can be achieved through various methods. One common approach involves the reaction of beta-carboline derivatives with ethyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and results in the formation of the desired carbamate ester .
Another method involves the use of carbamoylation reactions, where a carbamic acid intermediate is formed from the reaction of an amine with carbon dioxide. This intermediate can then be dehydrated to form the corresponding isocyanate, which reacts with an alcohol to produce the carbamate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce tetrahydro derivatives .
Scientific Research Applications
Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex beta-carboline derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate involves its interaction with various molecular targets and pathways. Beta-carboline alkaloids are known to interact with neurotransmitter receptors, enzymes, and ion channels. They can modulate the activity of these targets, leading to their diverse pharmacological effects . For example, they may inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine .
Comparison with Similar Compounds
Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate can be compared with other beta-carboline alkaloids, such as:
Anemonilins A and B: Isolated from the roots of Anemone altaica, these compounds have shown significant biological activities.
Flazine: Another beta-carboline alkaloid with notable pharmacological properties.
4-(9H-beta-carbolin-1-yl)-4-oxo-butyric acid: Known for its effects on cellular processes.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other beta-carboline alkaloids .
Properties
CAS No. |
833430-86-7 |
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Molecular Formula |
C20H17N3O2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl N-[2-(9H-pyrido[3,4-b]indol-1-yl)phenyl]carbamate |
InChI |
InChI=1S/C20H17N3O2/c1-2-25-20(24)23-17-10-6-4-8-15(17)18-19-14(11-12-21-18)13-7-3-5-9-16(13)22-19/h3-12,22H,2H2,1H3,(H,23,24) |
InChI Key |
DOMRVSCLTDVULU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1C2=NC=CC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
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